2-Bromo-4-chloro-1-methanesulfonylbenzene
Overview
Description
2-Bromo-4-chloro-1-methanesulfonylbenzene is an organic compound with the molecular formula C7H6BrClO2S. It is characterized by a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methanesulfonyl group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of benzene using bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3).
Sulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods: Industrial production typically involves large-scale halogenation and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives, ketones.
Reduction: Hydrocarbons, alcohols.
Substitution: Amines, ethers.
Scientific Research Applications
2-Bromo-4-chloro-1-methanesulfonylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-1-methanesulfonylbenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Bromo-2-chloro-1-methanesulfonylbenzene: Similar structure but different positions of halogen atoms.
2-Bromo-4-chlorobenzene: Lacks the methanesulfonyl group.
1-Methanesulfonyl-2,4-dichlorobenzene: Additional chlorine atom at the 2-position.
Uniqueness: 2-Bromo-4-chloro-1-methanesulfonylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both halogen atoms and the methanesulfonyl group makes it a versatile compound in organic synthesis and research.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique chemical properties and diverse applications make it a valuable compound for various fields.
Properties
IUPAC Name |
2-bromo-4-chloro-1-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYOJFRWMQIAMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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